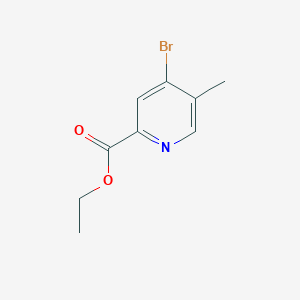
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isochromenone core with an aminomethyl group, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride typically involves the reaction of isochromenone derivatives with aminomethylating agents under controlled conditions. One common method includes the use of reductive amination, where the isochromenone is reacted with formaldehyde and an amine source in the presence of a reducing agent such as sodium cyanoborohydride . This method ensures the selective formation of the aminomethyl group on the isochromenone core.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications .
化学反应分析
Types of Reactions
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism by which 4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isochromenone core may also participate in π-π stacking interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different core structure.
4-Aminocoumarin derivatives: Similar in having an aminomethyl group but differ in the core scaffold
Uniqueness
4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride is unique due to its isochromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other aminomethyl-containing compounds .
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-(aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2;1H |
InChI 键 |
QFFZCYZHRNOHDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C2C(=O)O1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


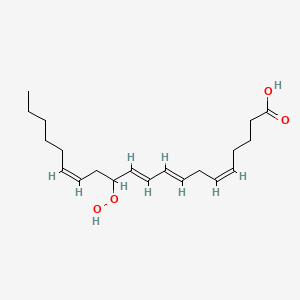
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B12338920.png)
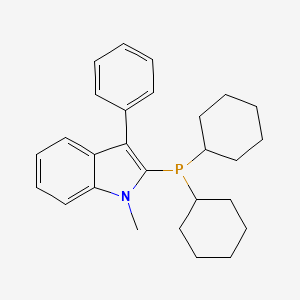
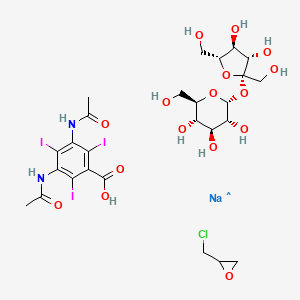
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
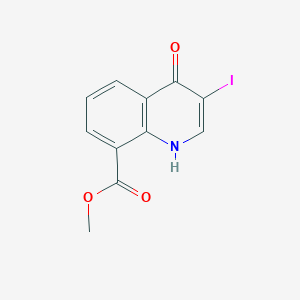

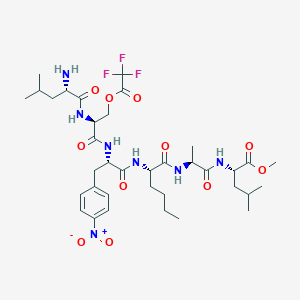
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
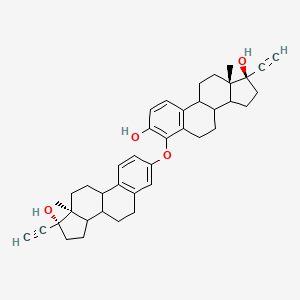

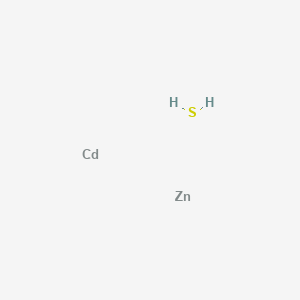
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
